2-(Dimethylamino)isonicotinonitrile

Description

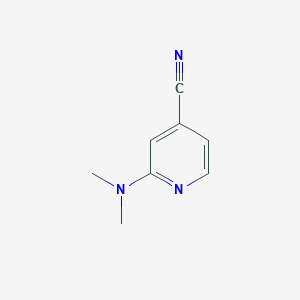

2-(Dimethylamino)isonicotinonitrile is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a nitrile (-CN) group at the 4-position (isonicotinonitrile backbone). This compound is of interest in organic synthesis and materials science due to its electron-donating dimethylamino group and electron-withdrawing nitrile moiety, which may facilitate applications in catalysis, polymer chemistry, or pharmaceutical intermediates.

Properties

IUPAC Name |

2-(dimethylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11(2)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTZNZISOYDPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40521845 | |

| Record name | 2-(Dimethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80882-52-6 | |

| Record name | 2-(Dimethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Dimethylamino)isonicotinonitrile involves several steps. One common method includes the reaction of isonicotinonitrile with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

2-(Dimethylamino)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(Dimethylamino)isonicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research into potential therapeutic uses, including drug development, is ongoing.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its use in research .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

A critical study compared ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) as co-initiators in resin cements. Key findings include:

- Reactivity : EDMAB exhibited a higher degree of conversion (DC) in resin polymerization than DMAEMA, attributed to its superior electron-donating capacity and reduced steric hindrance .

- Physical Properties : Resins with EDMAB demonstrated significantly better flexural strength and hardness than those with DMAEMA. However, the addition of diphenyliodonium hexafluorophosphate (DPI) enhanced the DC and mechanical properties of DMAEMA-based resins, especially at higher amine concentrations .

- CQ/Amine Ratio: A 1:2 camphorquinone (CQ)/amine ratio outperformed a 1:1 ratio in both systems, suggesting optimal electron transfer efficiency at higher amine concentrations .

Table 1: Comparison of Dimethylamino-Containing Co-Initiators

| Compound | Structure | Degree of Conversion | DPI Influence | Physical Properties |

|---|---|---|---|---|

| Ethyl 4-(Dimethylamino)benzoate | Benzoate ester with DMA | High | Low | Superior |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate with DMA chain | Moderate (↑ with DPI) | High | Inferior (↑ with DPI) |

| 2-(Dimethylamino)isonicotinonitrile | Pyridine with DMA and nitrile | Not reported | Inferred variable | Context-dependent |

Impact of Substituent Variation on Reactivity and Physical Properties

Diethylamino vs. Dimethylamino Groups

Compounds such as 2-(diethylamino)-3-methylpyridine () highlight the role of alkyl chain length on the amino group. For instance, diethylamino derivatives may exhibit slower polymerization kinetics but enhanced compatibility in hydrophobic resins.

Nitrile vs. Carboxylic Acid/Ester Groups

The nitrile group in this compound contrasts with carboxylic acid or ester moieties in analogs like 2-(diethylamino)-6-methylisonicotinic acid ().

Role of Co-Initiators and Reaction Conditions

The performance of dimethylamino-containing compounds is highly dependent on co-initiators like DPI. For example, DMAEMA’s DC improved from ~50% to >70% with DPI addition, whereas EDMAB’s DC remained stable, indicating differing mechanistic pathways (e.g., radical vs. ionic propagation) . This suggests that this compound’s efficacy in photoinitiation systems would require tailored co-initiator selection.

Biological Activity

2-(Dimethylamino)isonicotinonitrile (CAS No. 80882-52-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a derivative of isonicotinonitrile, characterized by the presence of a dimethylamino group. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Notably, it has been studied for its interactions with:

- Kinases : The compound has been identified as a potential inhibitor of Syk and Janus kinases, which play crucial roles in immune response and inflammation .

- Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, impacting cancer cell growth and survival.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inhibiting cell proliferation. |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting key signaling pathways. |

| Enzyme Inhibition | Inhibits Syk and Janus kinases, affecting immune cell function. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress-induced damage. |

Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation .

Anti-inflammatory Properties

Another study highlighted the compound's ability to reduce inflammation in animal models of rheumatoid arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in autoimmune disorders .

Neuroprotection

Research has also indicated that this compound may have neuroprotective properties. In models of oxidative stress, it was shown to reduce neuronal cell death, likely through its antioxidant activity. This opens avenues for exploring its use in neurodegenerative diseases.

Dosage and Toxicity

The effects of this compound vary significantly with dosage. Low doses have demonstrated minimal toxicity while effectively modulating cellular functions. However, higher doses may lead to adverse effects, necessitating careful consideration during therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.